molecular formula C16H18N4O4S B2641657 methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 1172954-82-3

methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2641657
CAS RN: 1172954-82-3
M. Wt: 362.4
InChI Key: FPRHZJOQOMWCCI-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H18N4O4S and its molecular weight is 362.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of pyridyl-pyrazole derivatives, including similar complex molecules, has been reported, demonstrating novel methods of synthesis that involve reactions under specific conditions. These compounds are characterized by techniques such as IR, NMR, and X-ray crystallography, showcasing their structural diversity and potential for further modification (Huang et al., 2017).

Biological Activities

  • Research into the cytotoxicity of novel compounds, including pyrazole and pyridine derivatives, against various cancer cell lines has been conducted. Such studies aim to identify new therapeutic agents with selective cytotoxicity towards cancer cells while sparing normal cells (Huang et al., 2017).
  • The synthesis and evaluation of antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives highlight the potential of pyridine-based compounds in addressing infectious diseases (R.V.Sidhaye et al., 2011).

Material Science Applications

  • Ferro- and anti-ferromagnetically coupled tetracopper(II) rectangular grids supported by mu-O and mu-(N-N) bridges derived from pyrazole-based ligands have been synthesized. These materials are of interest for their magneto-structural correlations, which could be valuable in developing new magnetic materials (Roy et al., 2009).

properties

IUPAC Name

methyl 6-acetyl-2-[(2-methylpyrazole-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S/c1-9(21)20-7-5-10-12(8-20)25-15(13(10)16(23)24-3)18-14(22)11-4-6-17-19(11)2/h4,6H,5,7-8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRHZJOQOMWCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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